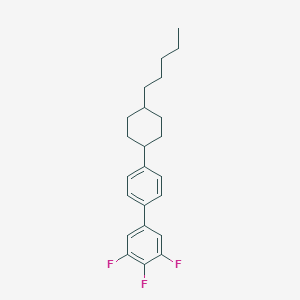

3,4,5-Trifluoro-4'-(trans-4-pentylcyclohexyl)-1,1'-biphenyl

Vue d'ensemble

Description

3,4,5-Trifluoro-4’-(trans-4-pentylcyclohexyl)-1,1’-biphenyl is a fluorinated biphenyl compound known for its unique structural properties. It is characterized by the presence of three fluorine atoms and a trans-4-pentylcyclohexyl group attached to the biphenyl core. This compound is often used in various scientific research applications due to its distinct chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-Trifluoro-4’-(trans-4-pentylcyclohexyl)-1,1’-biphenyl typically involves multiple steps, starting with the preparation of the biphenyl core followed by the introduction of the fluorine atoms and the trans-4-pentylcyclohexyl group. Common synthetic routes include:

Halogenation: Introduction of fluorine atoms to the biphenyl core using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

Grignard Reaction: Formation of the trans-4-pentylcyclohexyl group via a Grignard reaction, where a cyclohexylmagnesium bromide reacts with a suitable precursor.

Coupling Reactions: Use of palladium-catalyzed coupling reactions to attach the fluorinated biphenyl core to the trans-4-pentylcyclohexyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

3,4,5-Trifluoro-4’-(trans-4-pentylcyclohexyl)-1,1’-biphenyl can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorinated positions, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alkanes or alcohols.

Applications De Recherche Scientifique

Liquid Crystal Displays (LCDs)

One of the primary applications of 3,4,5-Trifluoro-4'-(trans-4-pentylcyclohexyl)-1,1'-biphenyl is in the manufacturing of liquid crystal displays. As a liquid crystal monomer, it contributes to the formation of liquid crystalline phases that are essential for LCD technology. The compound's trifluoromethyl groups enhance the thermal stability and electro-optical performance of the liquid crystals used in displays .

Medical Intermediates

This compound is also utilized as an intermediate in pharmaceutical synthesis. Its unique structure allows it to act as a building block for developing various medicinal compounds . The trifluoromethyl substitution is known to influence biological activity and pharmacokinetics positively.

Research and Development

In academic and industrial research settings, this compound serves as a model compound for studying the properties of new liquid crystal materials. Researchers investigate its behavior under different conditions to understand better how modifications in chemical structure can lead to improved performance in applications like display technologies and sensors .

Case Study 1: LCD Performance Enhancement

A study conducted by researchers at a leading electronics firm examined the effects of incorporating this compound into LCD formulations. The findings indicated that displays using this compound exhibited enhanced response times and better color reproduction compared to traditional liquid crystal mixtures. This improvement is attributed to the compound's molecular properties that facilitate faster alignment changes under an electric field.

Case Study 2: Environmental Impact Assessment

Research focusing on the environmental implications of liquid crystal monomers has highlighted concerns regarding their presence in electronic waste. A comprehensive study involving gas chromatography-mass spectrometry (GC-MS) was conducted to measure the concentration of LCMs, including this compound in electronic waste samples. Results showed significant levels of these compounds in indoor dust and electronic components, prompting discussions on regulatory measures for handling electronic waste safely .

Mécanisme D'action

The mechanism by which 3,4,5-Trifluoro-4’-(trans-4-pentylcyclohexyl)-1,1’-biphenyl exerts its effects is largely dependent on its interactions with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain proteins or enzymes, potentially altering their activity. Additionally, the trans-4-pentylcyclohexyl group may influence the compound’s hydrophobicity and membrane permeability, affecting its distribution within biological systems.

Comparaison Avec Des Composés Similaires

Similar Compounds

2’,3,4,5-Tetrafluoro-4’-(trans-4-propylcyclohexyl)biphenyl: Similar structure but with an additional fluorine atom and a shorter alkyl chain.

3,4,5-Trifluoro-4’-(trans-4-butylcyclohexyl)-1,1’-biphenyl: Similar structure with a different alkyl chain length.

Uniqueness

3,4,5-Trifluoro-4’-(trans-4-pentylcyclohexyl)-1,1’-biphenyl is unique due to its specific combination of fluorine atoms and the trans-4-pentylcyclohexyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Activité Biologique

3,4,5-Trifluoro-4'-(trans-4-pentylcyclohexyl)-1,1'-biphenyl is a fluorinated liquid crystal monomer with significant applications in the field of materials science and potential implications in biological systems. Its unique chemical structure, characterized by the presence of trifluoromethyl groups and a pentylcyclohexyl moiety, suggests a range of biological activities that warrant detailed investigation.

- Molecular Formula : C₃₃H₂₇F₃

- Molecular Weight : 360.464 g/mol

- CAS Number : 137019-95-5

- InChI Key : PRYCYWMMSZSXBK-UHFFFAOYSA-N

Biological Activity Overview

Recent studies have highlighted various biological activities associated with this compound, particularly its influence on metabolic pathways and potential toxicological effects.

1. Metabolic Disruption

A study investigated the effects of fluorinated liquid crystal monomers (FLCMs), including this compound, on metabolic functions in vivo and in vitro. The findings indicated that exposure to this compound disrupts peroxisome proliferator-activated receptor alpha (PPARα)-mediated fatty acid oxidation, leading to kidney dysfunction. This disruption was confirmed through a combination of biochemical assays and molecular modeling techniques .

2. Toxicological Assessments

Toxicological assessments have shown that this compound exhibits low bioavailability and poor solubility, which may limit its systemic exposure but raises concerns regarding its accumulation in biological tissues . The compound's properties suggest it may act as a P-glycoprotein substrate, which could influence its pharmacokinetics and toxicity profile .

Case Study 1: Kidney Dysfunction Induction

In a controlled study involving animal models, exposure to this compound demonstrated significant alterations in kidney function markers. The study measured parameters such as serum creatinine and blood urea nitrogen (BUN), revealing elevated levels indicative of renal impairment. Histopathological examinations further confirmed nephrotoxic effects .

Case Study 2: Environmental Impact

Research focused on the environmental persistence of liquid crystal monomers highlighted the presence of this compound in various ecosystems. The study utilized advanced analytical methods to detect trace levels of the compound in biotic samples such as soil and aquatic organisms. The findings raised concerns about the ecological impact of fluorinated compounds due to their potential endocrine-disrupting properties .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₃₃H₂₇F₃ |

| Molecular Weight | 360.464 g/mol |

| CAS Number | 137019-95-5 |

| Solubility | Poorly soluble |

| Log P (octanol-water partition) | 7.51 |

| Toxicity (LD50) | Not determined |

| Biological Effect | Observation |

|---|---|

| Disruption of PPARα activity | Confirmed |

| Induction of nephrotoxicity | Elevated serum creatinine |

| Environmental persistence | Detected in soil/water |

Propriétés

IUPAC Name |

1,2,3-trifluoro-5-[4-(4-pentylcyclohexyl)phenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27F3/c1-2-3-4-5-16-6-8-17(9-7-16)18-10-12-19(13-11-18)20-14-21(24)23(26)22(25)15-20/h10-17H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRYCYWMMSZSXBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1CCC(CC1)C2=CC=C(C=C2)C3=CC(=C(C(=C3)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30577053 | |

| Record name | 3~3~,3~4~,3~5~-Trifluoro-1~4~-pentyl-1~1~,1~2~,1~3~,1~4~,1~5~,1~6~-hexahydro-1~1~,2~1~:2~4~,3~1~-terphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30577053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137019-95-5 | |

| Record name | 3~3~,3~4~,3~5~-Trifluoro-1~4~-pentyl-1~1~,1~2~,1~3~,1~4~,1~5~,1~6~-hexahydro-1~1~,2~1~:2~4~,3~1~-terphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30577053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1'-Biphenyl, 3,4,5-trifluoro-4'-(trans-4-pentylcyclohexyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.463 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is 3,4,5-Trifluoro-4'-(trans-4-pentylcyclohexyl)-1,1'-biphenyl a promising material for energy harvesting?

A1: this compound, also known as BCH-5F.F.F, exhibits a significantly higher resistivity compared to other NLCs like 5CB. This high resistivity, attributed to the presence of the fluorine terminal group, is crucial for its application in electrostatic vibration energy harvesters. The research demonstrated that using BCH-5F.F.F as the medium between the stator and rotor of the harvester resulted in a significant enhancement in output power []. Specifically, the study achieved an output power of 490 µW at 10 Hz and 1.00 mm peak-to-peak vibration while maintaining minimal leakage current []. This highlights the potential of BCH-5F.F.F to improve the efficiency and performance of energy harvesting devices.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.